7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
The compound 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic molecule with a unique structure that includes a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl and hexyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .
Scientific Research Applications
7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes and receptors. The triazino-benzoxazepine core can bind to specific sites on proteins, modulating their activity. The hexyloxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- {6-[2-(methoxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone
- {6-[2-(ethoxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone)
Uniqueness
The uniqueness of 7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its hexyloxy group, which can impart different physical and chemical properties compared to its methoxy or ethoxy analogs. This can affect its solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C30H30N4O3S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[6-(2-hexoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]-phenylmethanone |
InChI |
InChI=1S/C30H30N4O3S/c1-3-4-5-13-20-36-25-19-12-10-17-23(25)29-34(28(35)21-14-7-6-8-15-21)24-18-11-9-16-22(24)26-27(37-29)31-30(38-2)33-32-26/h6-12,14-19,29H,3-5,13,20H2,1-2H3 |
InChI Key |
YSQLCJLRATURAN-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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